Isopropyl cyanoacrylate

Description

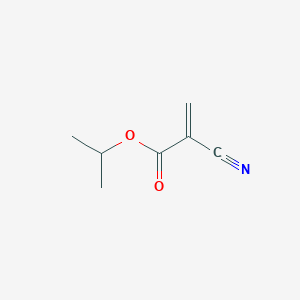

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-cyanoprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-5(2)10-7(9)6(3)4-8/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGOMFWCSGKGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25931-02-6 | |

| Record name | Isopropyl α-cyanoacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25931-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6065133 | |

| Record name | Isopropyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10586-17-1 | |

| Record name | Isopropyl cyanoacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10586-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl cyanoacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010586171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-cyano-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl 2-cyanoacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 2-cyanoacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CYANOACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I03LI0901Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Anionic Polymerization of Isopropyl Cyanoacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of anionic polymerization of isopropyl cyanoacrylate. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize or are exploring the use of poly(this compound) in their work. This document details the fundamental principles of the polymerization process, presents available quantitative data, outlines experimental protocols, and provides visual representations of the key mechanisms and workflows.

Introduction to Anionic Polymerization of Cyanoacrylates

This compound, a vinyl monomer, is well-known for its rapid polymerization in the presence of even weak nucleophiles. This high reactivity is attributed to the strong electron-withdrawing properties of both the nitrile (-CN) and the ester (-COOR) groups attached to the α-carbon of the vinyl group. This electronic structure makes the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack, which initiates the polymerization cascade.[1][2]

The polymerization of this compound proceeds almost exclusively through an anionic mechanism. This process is characterized by initiation, propagation, and termination steps, leading to the formation of long polymer chains. The resulting poly(this compound) is a biocompatible and biodegradable polymer with numerous applications in the medical and pharmaceutical fields, including as a tissue adhesive and for the formulation of drug delivery systems.

The Core Mechanism

The anionic polymerization of this compound is a chain-growth polymerization that can be conceptually divided into three key stages: initiation, propagation, and termination.

Initiation

Initiation involves the attack of a nucleophile (initiator) on the electron-deficient β-carbon of the this compound monomer. This leads to the formation of a carbanion at the α-carbon, which is stabilized by resonance through the delocalization of the negative charge onto the adjacent nitrile and ester groups.[2]

A wide range of nucleophiles can initiate the polymerization, including weak bases such as water, alcohols, and amines, as well as stronger nucleophiles like phosphines and organometallic compounds.[3] The choice of initiator significantly impacts the rate of polymerization and the properties of the resulting polymer.[1][4]

For instance, initiation by a hydroxyl ion (from water) can be represented as follows:

HO⁻ + CH₂=C(CN)COOCH(CH₃)₂ → HO-CH₂-C⁻(CN)COOCH(CH₃)₂

Propagation

The carbanion formed during initiation is a potent nucleophile itself and rapidly attacks the β-carbon of another this compound monomer. This process repeats, adding monomer units to the growing polymer chain and regenerating the carbanionic active center at the chain end.[2] The propagation step is typically very fast, leading to the rapid formation of high molecular weight polymers.[5]

HO-[CH₂-C(CN)COOCH(CH₃)₂]ₙ-CH₂-C⁻(CN)COOCH(CH₃)₂ + CH₂=C(CN)COOCH(CH₃)₂ → HO-[CH₂-C(CN)COOCH(CH₃)₂]ₙ₊₁-CH₂-C⁻(CN)COOCH(CH₃)₂

Termination

Termination of the anionic polymerization of this compound can occur through several mechanisms. In the presence of protic substances like water or acids, the growing carbanion can be protonated, leading to a "dead" polymer chain that is no longer active.[6] Chain transfer to monomer can also occur, where the active center is transferred to a monomer molecule, terminating one chain and initiating another. In highly purified systems, the polymerization can exhibit "living" characteristics, where termination is absent, and the polymer chains remain active until deliberately quenched.[5]

Quantitative Data

Quantitative data on the anionic polymerization of this compound is scarce in the literature. However, data from analogous alkyl cyanoacrylates can provide valuable insights. The following tables summarize available data on polymerization kinetics and the properties of the resulting polymers. It is important to note that these values can be influenced by various factors, including the initiator, solvent, and temperature.

Table 1: Polymer Properties from Superbase-Initiated Anionic Polymerization of Alkyl Cyanoacrylates in THF

| Monomer | Initiator System | [M]:[I]:[B] Ratio | Mn ( kg/mol ) | Đ (Mw/Mn) | Yield (%) |

| Ethyl Cyanoacrylate | Thiophenol / P4-tBu | 100:1:0.01 | 25.3 | 1.35 | >95 |

| n-Hexyl Cyanoacrylate | Thiophenol / P4-tBu | 100:1:0.01 | 28.1 | 1.38 | >95 |

| This compound | Thiophenol / P4-tBu | N/A | N/A | N/A | N/A |

Data for ethyl and n-hexyl cyanoacrylate are from a study by Frey et al. and are provided as an approximation for this compound.[4][7] Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index), [M] = Monomer, [I] = Initiator, [B] = Base.

Table 2: Propagation Rate Constants for Anionic Polymerization of Alkyl Cyanoacrylates

| Monomer | Initiator | Solvent | Temperature (°C) | k_p (L·mol⁻¹·s⁻¹) |

| n-Butyl Cyanoacrylate | Tetrabutylammonium Salts | THF | 20 | ~10⁶ |

| This compound | N/A | N/A | N/A | N/A |

Data for n-butyl cyanoacrylate is from a study by Pepper and is provided as a general indication of the high propagation rates.[5] k_p = Propagation rate constant.

Experimental Protocols

The following are detailed methodologies for key experiments related to the anionic polymerization of this compound. These protocols are based on established procedures for similar monomers and can be adapted for specific research needs.

Anionic Polymerization of this compound in an Aqueous Medium

This protocol describes the synthesis of poly(this compound) nanoparticles via anionic polymerization in water.

Materials:

-

This compound monomer

-

Deionized water

-

Acetone (for purification)

-

Magnetic stirrer

-

Freeze-dryer

Procedure:

-

Add 1 mL of this compound monomer in a single shot to 15 mL of deionized water in a reaction vessel equipped with a magnetic stir bar.

-

Stir the mixture vigorously (e.g., 1200 rpm) at 40°C for 1.5 hours. A milky suspension of nanoparticles will form.

-

If a polymer aggregate forms around the magnetic stirrer, separate it from the milky suspension.

-

Collect the polymer from the milky suspension by freeze-drying.

-

If an aggregate is present, dissolve it in acetone and then dry under vacuum at room temperature to obtain the purified polymer.[6][8]

Superbase-Initiated Anionic Polymerization of this compound in THF

This protocol describes a more controlled anionic polymerization in an organic solvent using a superbase to activate a less nucleophilic initiator.

Materials:

-

This compound monomer (freshly distilled)

-

Tetrahydrofuran (THF), freshly cryo-distilled

-

Thiophenol (initiator)

-

Phosphazene superbase P4-tBu (catalyst)

-

Argon atmosphere

-

Schlenk line apparatus

-

HCl-acidified methanol (for termination)

-

Methanol/water mixture (1:1, for precipitation)

-

Centrifuge

-

Freeze-dryer

Procedure:

-

Dry all glassware and reaction vessels (preferably Teflon to avoid initiation from glass surfaces) under vacuum.

-

Under an argon atmosphere, dissolve 1 mL of freshly distilled this compound in 15 mL of freshly cryo-distilled THF in the reaction vessel.

-

In a separate flask, prepare a solution of the thiophenol initiator and the P4-tBu catalyst in dry THF according to the desired monomer-to-initiator ratio.

-

Quickly add the initiator/catalyst solution to the stirred monomer solution.

-

Monitor the polymerization (e.g., by NMR).

-

Once the polymerization is complete, terminate the reaction by adding HCl-acidified methanol.

-

Precipitate the polymer by adding the reaction solution to a cooled mixture of methanol and water (1:1).

-

Collect the precipitate by centrifugation (e.g., 4000 rpm).

-

Freeze-dry the wet solid overnight to obtain the purified polymer.[4][7]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Anionic polymerization mechanism of this compound.

Caption: Experimental workflow for aqueous polymerization.

Caption: Experimental workflow for superbase-initiated polymerization in THF.

References

- 1. Controlled living anionic polymerization of cyanoacrylates by frustrated Lewis pair based initiators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. Anionic addition polymerization - Wikipedia [en.wikipedia.org]

- 4. pure.mpg.de [pure.mpg.de]

- 5. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.utwente.nl [research.utwente.nl]

- 8. researchgate.net [researchgate.net]

Radical polymerization kinetics of isopropyl cyanoacrylate

An In-depth Technical Guide to the Radical Polymerization Kinetics of Isopropyl Cyanoacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, like other alkyl cyanoacrylates (ACAs), is a vinyl monomer characterized by its extremely high reactivity, primarily through an anionic polymerization mechanism. This reactivity makes it a cornerstone of fast-acting adhesives. However, for applications requiring controlled polymer architecture, such as in drug delivery systems or advanced material composites, harnessing the radical polymerization pathway is essential. This technical guide provides a comprehensive overview of the principles, experimental protocols, and kinetics associated with the radical polymerization of ACAs. Due to a scarcity of published kinetic data specifically for this compound, this document leverages the well-studied kinetics of ethyl cyanoacrylate (ECNA) as a primary model, offering researchers the foundational knowledge required to explore this challenging but synthetically valuable polymerization method.

Introduction: The Duality of Cyanoacrylate Polymerization

Alkyl cyanoacrylates are a unique class of monomers due to the presence of two strongly electron-withdrawing groups (nitrile and ester) attached to the same carbon of the vinyl double bond. This electronic structure renders the monomer highly susceptible to nucleophilic attack, leading to an extremely rapid anionic polymerization initiated by even the weakest bases, such as ambient moisture[1][2]. While this property is ideal for "super glue" applications, it presents a significant hurdle for controlled polymerization.

Radical polymerization offers a more versatile synthetic route, enabling the creation of copolymers with a wide range of other vinyl monomers and allowing for techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization to control molecular weight and architecture[3]. However, achieving radical polymerization requires the stringent suppression of the dominant anionic pathway[1][3]. This guide focuses on the methods and kinetics of this less common, but synthetically powerful, mechanism.

The Core Challenge: Suppressing Anionic Polymerization

To study or utilize the radical polymerization of this compound, the anionic pathway must be effectively inhibited. This is typically achieved by conducting the polymerization in a strongly acidic medium.

Key Anionic Inhibitors:

-

Brønsted Acids: Acetic acid (AcOH) and other carboxylic acids can protonate and terminate propagating carbanions. However, the resulting carboxylate anion can potentially re-initiate polymerization, acting as a chain transfer agent[1].

-

Lewis Acids: Boron trifluoride complexes (e.g., BF₃·OEt₂) are effective inhibitors[1].

-

Sulfur-Based Acids: Strong acids like methanesulfonic acid or cyclic esters like 1,3-propanesultone are highly effective at quenching anionic species without generating new initiating species[1][4].

The choice and concentration of the inhibitor are critical. Insufficient acidity will fail to prevent anionic polymerization, while excessive acidity could lead to hydrolysis of the monomer or polymer ester group[1].

General Mechanism of Radical Polymerization

Once the anionic pathway is suppressed, the radical polymerization of this compound proceeds through the classical three stages: initiation, propagation, and termination.

Caption: Radical polymerization proceeds via initiation, propagation, and termination.

Experimental Protocols

A generalized protocol for conducting the radical polymerization of an alkyl cyanoacrylate is detailed below. All glassware must be meticulously cleaned and dried to remove any basic residues that could trigger anionic polymerization.

Caption: Workflow for radical polymerization of alkyl cyanoacrylates.

Detailed Methodologies:

-

Monomer Purification: Commercial this compound contains radical and anionic stabilizers. It should be distilled under reduced pressure immediately before use to remove these inhibitors[4].

-

Glassware Preparation: All glassware (reaction flasks, syringes, stir bars) must be acid-washed and oven-dried to eliminate surface moisture and basic sites[1].

-

Reaction Setup: The polymerization can be carried out in bulk or in a suitable solvent. The purified monomer is charged into the reaction vessel along with the chosen anionic inhibitor (e.g., 0.5-7.0 wt% acetic acid or ~0.5 wt% 1,3-propanesultone)[1][4]. The mixture is deoxygenated by purging with an inert gas, as oxygen can inhibit radical polymerization.

-

Initiation: The reaction is initiated by adding a thermal initiator, such as 2,2′-azobis(2-methylpropionitrile) (AIBN), typically dissolved in a small amount of solvent.

-

Polymerization and Monitoring: The reaction is maintained at a constant temperature (e.g., 60°C for AIBN). The rate of polymerization (Rₚ) can be monitored using techniques such as dilatometry, which measures the volume contraction upon polymerization, or spectroscopy.

-

Isolation: The polymerization is quenched by rapid cooling. The polymer is then isolated by precipitation into a non-solvent, such as hexane or methanol, followed by filtration and drying under vacuum[1].

Radical Polymerization Kinetics

Direct, experimentally determined kinetic parameters for the radical homopolymerization of this compound are not well-documented in the literature. However, extensive studies on ethyl cyanoacrylate (ECNA) provide an excellent framework for understanding the expected kinetic behavior. The key rate coefficients are kp (propagation) and kt (termination).

Kinetic Parameters for Ethyl Cyanoacrylate (ECNA)

The absolute rate constants for ECNA were determined using the rotating sector method, a classic technique for studying radical polymerization kinetics[4]. The data presented below is for the bulk polymerization of ECNA at 30°C.

| Parameter | Value (with Acetic Acid) | Value (with 1,3-Propanesultone) | Unit | Reference |

| Propagation Rate Constant (kₚ) | 1622 | 1610 | L·mol⁻¹·s⁻¹ | [1][4] |

| Termination Rate Constant (kₜ) | 4.11 x 10⁸ | 4.04 x 10⁸ | L·mol⁻¹·s⁻¹ | [1][4] |

| kₚ/kₜ⁰·⁵ | 0.080 | 0.080 | L⁰·⁵·mol⁻⁰·⁵·s⁻⁰·⁵ | [1] |

| kₚ²/kₜ | 6.39 x 10⁻³ | 6.40 x 10⁻³ | L·mol⁻¹·s⁻¹ | [4] |

Conditions: Bulk polymerization at 30°C. Anionic Inhibitors: 7.0 wt% Acetic Acid or 0.5 wt% 1,3-Propanesultone.

Analysis and Extrapolation to this compound

-

High Propagation Rate (kₚ): The kp for ECNA is significantly higher than that of common monomers like methyl methacrylate (MMA) or styrene under similar conditions. This reflects the high reactivity of the electron-poor cyanoacrylate double bond towards radical attack[1].

-

Very High Termination Rate (kₜ): The termination rate is extremely fast, characteristic of diffusion-controlled reactions in low-viscosity bulk monomer systems.

-

Influence of the Isopropyl Group: It is reasonable to hypothesize that the kinetic parameters for this compound will differ slightly from those of ECNA due to steric effects. The bulkier isopropyl group, compared to the ethyl group, may introduce greater steric hindrance around the propagating radical center. This could potentially lead to a lower propagation rate constant (kₚ) for this compound. This hypothesis, however, requires experimental validation through dedicated kinetic studies.

The earliest kinetic studies on methyl 2-cyanoacrylate at 60 °C yielded a bulk parameter kp/kt^0.5 of 0.021 L·mol⁻¹·s⁻¹, which was noted as being significantly greater than the values for MMA (0.0144) and styrene (0.00166) under the same conditions[1]. This further underscores the high intrinsic reactivity of the cyanoacrylate monomer family in radical polymerization.

Conclusion and Future Outlook

The radical polymerization of this compound presents a synthetically useful but experimentally challenging field. The primary obstacle is the monomer's inherent and overwhelming tendency to polymerize anionically. This guide outlines the essential strategies for suppressing this pathway through the use of acidic inhibitors and provides a detailed experimental framework for conducting the polymerization in a controlled manner.

While specific kinetic data for this compound remains a gap in the literature, the comprehensive data available for ethyl cyanoacrylate serves as a robust predictive model. The high propagation and termination rates observed for ECNA are likely characteristic of the entire alkyl cyanoacrylate family. Future research should focus on the direct measurement of kp and kt for this compound, likely using advanced techniques such as pulsed-laser polymerization coupled with size exclusion chromatography (PLP-SEC)[5], to quantify the steric influence of the isopropyl group and provide crucial data for researchers in drug development and materials science.

References

Spectroscopic Analysis of Isopropyl Cyanoacrylate Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of isopropyl cyanoacrylate monomer. Due to the limited availability of published experimental spectra for this specific monomer, this guide utilizes data from the closely related ethyl cyanoacrylate monomer as a primary reference, supplemented with predicted values for this compound based on established spectroscopic principles. This approach provides a robust framework for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

This compound (IPC) is an ester of 2-cyanoacrylic acid, with the chemical formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol .[1] Its structure is characterized by a carbon-carbon double bond conjugated with both a nitrile (-C≡N) and an ester (-COOR) group. These electron-withdrawing groups make the monomer highly susceptible to anionic polymerization, which is the basis for its function as a rapid-acting adhesive.[2]

| Property | Value | Reference |

| IUPAC Name | propan-2-yl 2-cyanoprop-2-enoate | [1] |

| CAS Number | 10586-17-1 | [1][3][4][5] |

| Molecular Formula | C₇H₉NO₂ | [1] |

| Molecular Weight | 139.15 g/mol | [1][2] |

| Boiling Point | 53-56 °C @ 2 Torr | [4] |

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound monomer. Where specific experimental data is unavailable, data for ethyl cyanoacrylate is provided as a reference, and predicted shifts for the isopropyl analogue are discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming the identity and purity of the monomer.

Note: Specific experimental NMR data for this compound monomer was not available in the reviewed literature. The data presented for the closely related isopropyl 2-cyanoacetate[6][7] is for a saturated analogue and is provided for illustrative purposes only; it is not representative of the target analyte. The predicted values for this compound are based on standard chemical shift tables and comparison with other acrylates.

Table 2.1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.0 | Singlet | 2H | =CH₂ |

| ~ 5.1 - 5.3 | Septet | 1H | -CH(CH₃)₂ |

| ~ 1.3 - 1.4 | Doublet | 6H | -CH(CH₃)₂ |

Table 2.2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 160 - 165 | C=O (Ester) |

| ~ 130 - 135 | =CH₂ |

| ~ 115 - 120 | C≡N (Nitrile) |

| ~ 110 - 115 | =C(CN)COOR |

| ~ 70 - 75 | -CH(CH₃)₂ |

| ~ 20 - 25 | -CH(CH₃)₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the nitrile, ester, and vinyl groups. During polymerization, the disappearance of the C=C vinyl bond can be monitored.[2][8]

Table 2.3: Key FTIR Absorption Bands for Cyanoacrylate Monomers

| Wavenumber (cm⁻¹) | Assignment | Change During Polymerization | Reference |

| ~ 3125 | =C-H stretch (vinyl) | Disappears | [2] |

| ~ 2235 | C≡N stretch (nitrile) | Slight shift and intensity change | [2] |

| ~ 1735 | C=O stretch (ester) | Remains (often used as an internal reference) | [2] |

| ~ 1617 | C=C stretch (vinyl) | Disappears | [8] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at m/z 139.

Table 2.4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Predicted Fragmentation Pathway |

| 139 | [C₇H₉NO₂]⁺ | Molecular Ion (M⁺) |

| 97 | [M - C₃H₆]⁺ | Loss of propene from the isopropyl group |

| 82 | [M - C₃H₅O]⁺ | Loss of the isopropoxy radical |

| 69 | [C₄H₅O]⁺ | Isopropoxycarbonyl cation |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

UV-Vis Spectroscopy

Cyanoacrylates are known to be cured by UV radiation, indicating they absorb in the UV range.[9] this compound, as an α,β-unsaturated ester and nitrile, is expected to have a primary absorption maximum (λ_max) in the UV region, likely around 200-230 nm, corresponding to a π → π* transition of the conjugated system.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound monomer. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound monomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Add a small amount of a polymerization inhibitor (e.g., hydroquinone) to prevent polymerization in the NMR tube.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

FTIR Spectroscopy

-

Sample Preparation: Place a small drop of the liquid monomer directly onto the ATR crystal of the FTIR spectrometer. Alternatively, for transmission spectroscopy, a thin film can be prepared between two NaCl or KBr plates.

-

Instrumentation: Use a standard FTIR spectrometer equipped with a UATR (Universal Attenuated Total Reflectance) accessory or set up for transmission measurements.[10][11]

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal or empty sample holder.

-

Collect the sample spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the monomer in a volatile organic solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Use a mass spectrometer with a suitable ionization source, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 10-200).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a series of dilutions of the monomer in a UV-transparent solvent (e.g., acetonitrile or hexane).

-

Instrumentation: Use a standard dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a quartz cuvette with a 1 cm path length.

-

Record the absorbance spectrum over the UV-Vis range (e.g., 190-800 nm).

-

Use the pure solvent as a blank.

-

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

Visualizations

The following diagrams illustrate key concepts related to the analysis and chemistry of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound monomer.

Caption: Anionic polymerization mechanism of this compound.[12]

References

- 1. This compound | C7H9NO2 | CID 82744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 10586-17-1 | Benchchem [benchchem.com]

- 3. This compound, 10586-17-1 [thegoodscentscompany.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Isopropyl 2-cyanoacrylate | SIELC Technologies [sielc.com]

- 6. Isopropyl 2-cyanoacetate(13361-30-3) 13C NMR spectrum [chemicalbook.com]

- 7. Isopropyl 2-cyanoacetate(13361-30-3) 1H NMR spectrum [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. radtech2020.com [radtech2020.com]

- 10. azom.com [azom.com]

- 11. pepolska.pl [pepolska.pl]

- 12. pcbiochemres.com [pcbiochemres.com]

Biocompatibility and Cytotoxicity of Isopropyl Cyanoacrylate for In Vitro Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biocompatibility and cytotoxicity of isopropyl cyanoacrylate. It is designed to assist researchers, scientists, and drug development professionals in understanding the cellular response to this short-chain alkyl cyanoacrylate and in designing appropriate in vitro testing strategies. This document summarizes quantitative data from various studies, offers detailed experimental protocols for key cytotoxicity assays, and visualizes experimental workflows and potential signaling pathways involved in the cellular response.

Introduction to this compound and In Vitro Assessment

This compound is a fast-acting adhesive with potential applications in the medical field. As with any biomaterial intended for clinical use, a thorough evaluation of its biocompatibility is crucial. In vitro cytotoxicity testing serves as a primary screening tool to assess the potential of a material to cause cell damage or death. The cytotoxicity of cyanoacrylates is largely attributed to their degradation products, primarily formaldehyde and the corresponding alcohol—in this case, isopropyl alcohol. It is generally observed that cyanoacrylates with shorter alkyl chains degrade faster, leading to a higher localized concentration of these cytotoxic byproducts and consequently, greater in vitro toxicity.[1][2][3]

Quantitative Cytotoxicity Data

While specific quantitative data for this compound is limited in the available literature, comparative studies of various alkyl cyanoacrylates provide valuable insights into its likely cytotoxic profile. Shorter-chain cyanoacrylates, such as methyl and ethyl cyanoacrylate, consistently demonstrate higher cytotoxicity than their longer-chain counterparts like n-butyl and 2-octyl cyanoacrylate.[1][4] This is attributed to their faster degradation and subsequent release of cytotoxic formaldehyde.[1][2] The following table summarizes representative data from studies on different alkyl cyanoacrylates, which can be used to infer the potential cytotoxicity of this compound.

| Cyanoacrylate Type | Cell Line | Assay | Exposure Time | Key Findings | Reference |

| Prepolymerized Allyl 2-CA (PACA) & Dermabond® (2-Octyl CA) | L929 Mouse Fibroblasts | WST Assay | 24 hr | PACA: 54-57% cell viability; Dermabond®: 53-57% cell viability.[5] | [5] |

| Prepolymerized Allyl 2-CA (PACA) & Dermabond® (2-Octyl CA) | L929 Mouse Fibroblasts | Neutral Red Assay | 24 hr | Similar cell viability values for PACA and Dermabond® compared to controls.[5] | [5] |

| Methyl 2-Cyanoacrylate | Human Oral Osteoblasts | MTT Assay | Not Specified | Significantly different optical densities compared to control, indicating cytotoxicity.[4] | [4] |

| Ethyl 2-Cyanoacrylate | Human Oral Osteoblasts | MTT Assay | Not Specified | No significant difference in optical densities compared to control, suggesting biocompatibility in this model.[4] | [4] |

| Various Commercial CAs | L929 Mouse Fibroblasts | Vital Dyes, Crystal Violet | Not Specified | All tested cyanoacrylates were found to be cytotoxic and inhibited cell proliferation.[6] | [6] |

| Ethyl 2-Cyanoacrylate Extract | L929 Mouse Fibroblasts | Cell Viability Assay | 4 hr (acute) | A 1:1 dilution of the extract resulted in a 30-45% decrease in cells. A 1:10 dilution led to an ~10% decrease.[7] | [7] |

Experimental Protocols for In Vitro Cytotoxicity Assessment

A variety of in vitro assays are employed to evaluate the cytotoxicity of biomaterials. The following are detailed protocols for commonly used methods in the assessment of cyanoacrylate-based adhesives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and proliferate for 24 hours.

-

Material Exposure: Prepare extracts of this compound according to ISO 10993-5 standards or apply the material in direct contact with the cell culture medium. Expose the cells to the material or its extracts for a specified period (e.g., 24, 48, 72 hours). Include positive (e.g., latex) and negative (e.g., high-density polyethylene) controls.

-

MTT Addition: After the exposure period, add MTT solution to each well at a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the negative control.

Neutral Red (NR) Uptake Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Protocol:

-

Cell Seeding and Material Exposure: Follow steps 1 and 2 as described in the MTT assay protocol.

-

NR Staining: After the exposure period, replace the culture medium with a medium containing Neutral Red (e.g., 50 µg/mL).

-

Incubation: Incubate the cells with the Neutral Red medium for 2-3 hours at 37°C.

-

Washing: Wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

-

Dye Extraction: Add a destain solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the lysosomes.

-

Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of 540 nm.

-

Data Analysis: Calculate cell viability as a percentage of the negative control.

LIVE/DEAD® Viability/Cytotoxicity Assay

This fluorescence-based assay provides a two-color visualization of live and dead cells. Live cells are distinguished by the presence of intracellular esterase activity, which converts the non-fluorescent calcein AM to the green-fluorescent calcein. Dead cells are identified by the uptake of the red-fluorescent ethidium homodimer-1 (EthD-1) through their compromised membranes.

Protocol:

-

Cell Seeding and Material Exposure: Follow steps 1 and 2 as described in the MTT assay protocol. It is recommended to use a black-walled, clear-bottom 96-well plate for fluorescence assays.

-

Staining Solution Preparation: Prepare a working solution of calcein AM and EthD-1 in a suitable buffer (e.g., PBS).

-

Staining: Remove the culture medium and add the staining solution to each well.

-

Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

-

Quantification (Optional): Image analysis software can be used to quantify the number of live and dead cells to determine the percentage of viable cells.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Protocol:

-

Cell Seeding and Material Exposure: Follow steps 1 and 2 as described in the MTT assay protocol. Cells can be cultured on glass coverslips within the wells for easier handling.

-

Fixation and Permeabilization: After exposure, fix the cells with a crosslinking agent like paraformaldehyde, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the cells with a solution containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If using BrdUTP, detect the incorporated label using a fluorescently-labeled anti-BrdU antibody. If using a fluorescently tagged dUTP, proceed directly to visualization.

-

Counterstaining: Counterstain the cell nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show a strong fluorescent signal from the labeled DNA fragments. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells.

Visualization of Experimental Workflows and Signaling Pathways

General Workflow for In Vitro Cytotoxicity Testing of this compound

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of this compound.

Caption: A general workflow for in vitro cytotoxicity testing of this compound.

Plausible Apoptosis Signaling Pathway Induced by Formaldehyde

Formaldehyde, a primary degradation product of this compound, is a known cytotoxic agent that can induce apoptosis.[8][9] The following diagram illustrates a plausible signaling pathway through which formaldehyde may lead to programmed cell death, based on current literature.[8][10][11]

Caption: A plausible formaldehyde-induced apoptosis signaling pathway.

Conclusion

The in vitro biocompatibility and cytotoxicity of this compound are critical parameters for its consideration in biomedical applications. While direct data on this compound is not abundant, the existing literature on short-chain alkyl cyanoacrylates suggests a potential for cytotoxicity, primarily due to the release of formaldehyde upon degradation. The experimental protocols provided in this guide offer a robust framework for researchers to conduct a thorough in vitro evaluation. Furthermore, understanding the potential signaling pathways involved in the cytotoxic response can aid in the interpretation of experimental results and guide the development of safer and more biocompatible cyanoacrylate-based materials. It is recommended that multiple cytotoxicity assays be performed to obtain a comprehensive understanding of the cellular response to this compound.

References

- 1. Cytotoxicity of Cyanoacrylate-Based Tissue Adhesives and Short-Term Preclinical In Vivo Biocompatibility in Abdominal Hernia Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Cytotoxicity testing of methyl and ethyl 2-cyanoacrylate using direct contact assay on osteoblast cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biocompatibility of a Novel Cyanoacrylate Based Tissue Adhesive: Cytotoxicity and Biochemical Property Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity testing of cyanoacrylates using direct contact assay on cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. article.imrpress.com [article.imrpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of formaldehyde on mitochondrial dysfunction and apoptosis in SK-N-SH neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formaldehyde induces the apoptosis of BMCs of BALB/c mice via the PTEN/PI3K/Akt signal transduction pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formaldehyde induces the apoptosis of BMCs of BALB/c mice via the PTEN/PI3K/Akt signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Factors Affecting the Polymerization Rate of Isopropyl Cyanoacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl cyanoacrylate, a monomer renowned for its rapid polymerization and biocompatibility, is of significant interest in the medical and pharmaceutical fields, particularly for applications in tissue adhesion and drug delivery systems. The rate of its polymerization is a critical parameter that dictates its efficacy and usability. This technical guide provides a comprehensive overview of the core factors influencing the polymerization rate of this compound. It delves into the underlying chemical mechanisms and explores the effects of temperature, humidity, initiators, inhibitors, and substrate chemistry. This document also provides detailed experimental protocols for the synthesis and characterization of poly(this compound), including methods to quantify its polymerization kinetics, to aid researchers in harnessing the full potential of this versatile monomer.

Introduction

Cyanoacrylates are a class of vinyl monomers that undergo rapid anionic polymerization, a characteristic that has led to their widespread use as "superglues."[1] The polymerization is typically initiated by weak bases, such as moisture present on surfaces.[2][3] this compound is a specific ester of cyanoacrylic acid that is valued for its unique properties, including its use in medical applications like root canal sealants and its potential as a vehicle for drug delivery.[4] Understanding and controlling the rate of polymerization is paramount for the successful application of this compound, especially in the context of drug formulation and medical device development where consistency and predictability are crucial.

The Chemistry of this compound Polymerization

The polymerization of this compound is primarily an anionic chain-growth process.[2] The high reactivity of the monomer is attributed to the presence of two strong electron-withdrawing groups, the nitrile (-CN) and the ester (-COOR), attached to the same carbon atom of the carbon-carbon double bond. This electronic arrangement makes the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack, which initiates the polymerization cascade.[5]

The polymerization process can be broken down into three main stages: initiation, propagation, and termination.

-

Initiation: The reaction is typically initiated by a weak nucleophile, such as a hydroxyl ion from ambient moisture, which attacks the electrophilic β-carbon of the this compound monomer. This leads to the formation of a carbanion that is resonance-stabilized by the adjacent nitrile and ester groups.[2][6]

-

Propagation: The newly formed carbanion then acts as a potent nucleophile, attacking another monomer molecule, thereby extending the polymer chain. This process repeats rapidly, leading to the formation of a long polymer chain.[6]

-

Termination: The polymerization process can be terminated by acidic species present in the environment, which neutralize the propagating carbanionic chain end.[1] Strong acids can permanently terminate the chain, while weaker acids may lead to a temporary halt before re-initiation.[7]

Key Factors Influencing Polymerization Rate

The speed at which this compound polymerizes can be influenced by a variety of internal and external factors.

Temperature

Temperature plays a significant role in the kinetics of the polymerization reaction. Generally, an increase in temperature accelerates the polymerization rate.[2][8] Conversely, lower temperatures will slow down the curing process.[8][9] This is due to the increased kinetic energy of the molecules, which leads to more frequent and energetic collisions between the initiator and monomer, as well as between the propagating chain and monomer units. However, excessively high temperatures can potentially lead to a decrease in the final bond strength.[10]

Table 1: Illustrative Effect of Temperature on Cyanoacrylate Setting Time

| Temperature (°C) | Relative Polymerization Rate | Illustrative Setting Time (seconds) |

| 10 | Slow | > 60 |

| 25 (Room Temp.) | Moderate | 15 - 30 |

| 40 | Fast | < 10 |

Note: This table provides illustrative data for general cyanoacrylates. Specific values for this compound may vary and should be determined experimentally.

Humidity

Moisture is a primary initiator for the anionic polymerization of cyanoacrylates.[2] The hydroxyl ions present in water act as nucleophiles that trigger the reaction. Therefore, the level of ambient humidity has a direct impact on the polymerization rate.

-

Low Humidity: In very dry environments, the scarcity of initiator molecules can significantly slow down the polymerization process.[8][11]

-

Optimal Humidity: An optimal relative humidity range, typically between 40% and 60%, provides a sufficient concentration of initiators for a rapid and controlled cure.[12]

-

High Humidity: While very high humidity can lead to an extremely fast cure, it may also result in a weaker final bond, potentially due to the formation of shorter polymer chains or a more brittle polymer structure.[8][13]

Table 2: Illustrative Effect of Relative Humidity on Cyanoacrylate Setting Time

| Relative Humidity (%) | Relative Polymerization Rate | Illustrative Setting Time (seconds) |

| < 20 | Very Slow | > 90 |

| 40 - 60 | Optimal | 10 - 30 |

| > 80 | Very Fast | < 5 |

Note: This table provides illustrative data for general cyanoacrylates. Specific values for this compound may vary and should be determined experimentally.

Initiators

While water is the most common initiator, other nucleophilic species can also initiate the polymerization of this compound. The strength and concentration of the initiator directly influence the reaction rate.

-

Weak Bases: Amines, phosphines, and alkoxides are effective initiators. The rate of polymerization generally increases with the basicity of the initiator.[2][14] Tertiary amines are often used as accelerators in commercial formulations.

-

Initiator Concentration: A higher concentration of the initiator will lead to a faster polymerization rate, as there are more active centers to start the polymer chains.[1][14] However, an excessively high initiator concentration can lead to the formation of lower molecular weight polymers, which may affect the mechanical properties of the final product.

Table 3: Common Initiators for Cyanoacrylate Polymerization

| Initiator Type | Examples | Relative Initiating Strength |

| Water/Hydroxide Ions | Ambient Moisture | Weak |

| Alcohols | Ethanol, Isopropanol | Weak |

| Amines | Tertiary amines (e.g., Triethylamine) | Strong |

| Phosphines | Triphenylphosphine | Strong |

Inhibitors

To ensure a practical shelf life and prevent premature polymerization, cyanoacrylate monomers are stabilized with inhibitors. These are typically acidic compounds that neutralize the basic species that could initiate polymerization.

-

Anionic Polymerization Inhibitors: Strong acids, such as sulfur dioxide and various sulfonic acids, are commonly used to scavenge any stray nucleophiles.[1][15] The concentration of these inhibitors must be carefully controlled to provide adequate stability without unduly prolonging the desired polymerization time upon application.

-

Radical Polymerization Inhibitors: Although anionic polymerization is the primary mechanism, radical polymerization can also occur, especially at elevated temperatures or in the presence of radical sources. Hydroquinone and its derivatives are often added to inhibit this process.[15]

The presence and concentration of these inhibitors will directly impact the onset and rate of polymerization.

Substrate Chemistry

The chemical nature of the surface to which the this compound is applied can significantly affect the polymerization rate.

-

Basic Surfaces: Surfaces with a higher pH or those that are more basic in nature will accelerate the curing process by providing more initiating species.[12]

-

Acidic Surfaces: Conversely, acidic surfaces can neutralize the initiators and significantly slow down or even prevent polymerization.[12] In such cases, the use of an accelerator (a basic compound) may be necessary to achieve a timely cure.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the polymerization of this compound.

Anionic Polymerization of this compound

This protocol describes a general procedure for the anionic polymerization of this compound in solution, which is a common method for synthesizing the polymer for research and drug delivery applications.[12][16]

Materials:

-

This compound monomer

-

Anhydrous tetrahydrofuran (THF)

-

Initiator solution (e.g., a dilute solution of triethylamine in THF)

-

Methanol (for termination)

-

Nitrogen or Argon gas supply

-

Schlenk line and appropriate glassware

Procedure:

-

Glassware Preparation: All glassware should be rigorously cleaned and dried in an oven at 120°C overnight to remove any traces of moisture.

-

Monomer and Solvent Preparation: this compound monomer should be freshly distilled under reduced pressure to remove inhibitors. Anhydrous THF should be obtained from a solvent purification system or freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

-

Reaction Setup: Assemble the reaction flask under a stream of inert gas (Nitrogen or Argon) using a Schlenk line.

-

Polymerization:

-

Transfer a known volume of anhydrous THF to the reaction flask via cannula.

-

Add the desired amount of purified this compound monomer to the THF with stirring.

-

Rapidly inject the initiator solution into the monomer solution with vigorous stirring. The amount of initiator will determine the target molecular weight of the polymer.

-

Allow the polymerization to proceed for the desired time. The reaction is typically very fast.

-

-

Termination: Quench the polymerization by adding a small amount of methanol to the reaction mixture.

-

Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol or hexane).

-

Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Measurement of Polymerization Kinetics using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to study the kinetics of exothermic polymerization reactions by measuring the heat flow as a function of temperature or time.[17][18]

Materials:

-

This compound monomer

-

DSC instrument with hermetically sealed aluminum pans

-

Initiator (if not relying on ambient moisture)

Procedure:

-

Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the this compound monomer into a hermetically sealed aluminum DSC pan. If an initiator is used, it should be added to the monomer just before sealing the pan.

-

DSC Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Isothermal Analysis:

-

Rapidly heat the sample to the desired isothermal temperature.

-

Hold the sample at this temperature and record the heat flow as a function of time. The exothermic peak corresponds to the polymerization reaction.

-

The area under the exotherm is proportional to the total heat of polymerization, and the rate of heat evolution is proportional to the polymerization rate.

-

-

Dynamic (Non-isothermal) Analysis:

-

Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that encompasses the polymerization.

-

The resulting exotherm can be analyzed using various kinetic models (e.g., Kissinger or Ozawa methods) to determine the activation energy of the polymerization.

-

-

Data Analysis: The degree of conversion (α) at any time (t) can be calculated from the partial heat of reaction (ΔHt) and the total heat of reaction (ΔHtotal) using the equation: α = ΔHt / ΔHtotal. The polymerization rate (dα/dt) can then be determined from the derivative of the conversion versus time plot.[19]

Monitoring Polymerization Kinetics using Raman Spectroscopy

Raman spectroscopy is a non-invasive technique that can monitor the polymerization process in real-time by tracking the disappearance of the monomer's C=C double bond vibration.[20][21][22]

Materials:

-

This compound monomer

-

Raman spectrometer with a probe or microscope objective

-

Substrate (e.g., glass slide)

Procedure:

-

Instrument Setup: Configure the Raman spectrometer to acquire spectra over a range that includes the C=C stretching vibration of the cyanoacrylate monomer (typically around 1630 cm-1) and a stable reference peak that does not change during polymerization (e.g., a C-H or C-N vibration).

-

Sample Preparation: Place a small drop of the this compound monomer on the substrate.

-

Data Acquisition:

-

Immediately begin acquiring Raman spectra at regular time intervals.

-

The intensity of the C=C peak will decrease as the monomer is converted to polymer.

-

-

Data Analysis:

-

Normalize the intensity of the C=C peak to the intensity of the reference peak in each spectrum to correct for any fluctuations in laser power or sample positioning.

-

The degree of conversion can be calculated by comparing the normalized peak intensity at time 't' to the initial intensity at time zero.

-

Plot the degree of conversion as a function of time to obtain the polymerization kinetics.[2]

-

Characterization of Molecular Weight by Gel Permeation Chromatography (GPC)

GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution, allowing for the determination of the molecular weight distribution.[23][24][25]

Materials:

-

Poly(this compound) sample

-

GPC system with a refractive index (RI) detector

-

GPC columns suitable for the expected molecular weight range and solvent

-

Appropriate solvent (e.g., THF or chloroform)

-

Molecular weight standards (e.g., polystyrene or poly(methyl methacrylate))

Procedure:

-

Sample Preparation: Dissolve a known concentration of the poly(this compound) sample in the GPC eluent. The solution should be filtered through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

Calibration: Prepare a series of solutions of narrow molecular weight standards of known molecular weight. Inject these standards into the GPC system to generate a calibration curve of log(Molecular Weight) versus elution volume/time.

-

Sample Analysis: Inject the prepared polymer sample into the GPC system.

-

Data Analysis: Using the calibration curve, the molecular weight distribution of the poly(this compound) sample can be determined. Key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be calculated.[23]

Synthesis of this compound Nanoparticles for Drug Delivery

Emulsion polymerization is a common method for preparing poly(alkyl cyanoacrylate) nanoparticles for drug delivery applications.[12][26][27]

Materials:

-

This compound monomer

-

Aqueous phase (e.g., deionized water)

-

Surfactant/stabilizer (e.g., dextran, poloxamer)

-

Acidic solution (e.g., dilute HCl) to adjust pH

-

Drug to be encapsulated (optional)

Procedure:

-

Aqueous Phase Preparation: Dissolve the surfactant/stabilizer in the aqueous phase. Adjust the pH of the solution to be acidic (typically pH 2-3) to control the polymerization rate. If a drug is to be encapsulated, it may be dissolved in the aqueous phase if it is water-soluble.

-

Monomer Addition: Add the this compound monomer (and the drug if it is oil-soluble) to the aqueous phase with vigorous stirring.

-

Polymerization: The polymerization will initiate at the interface of the monomer droplets and the aqueous phase. Continue stirring for a set period (e.g., 2-4 hours) to ensure complete polymerization.

-

Purification: The resulting nanoparticle suspension can be purified by methods such as dialysis or centrifugation to remove unreacted monomer, surfactant, and free drug.

-

Characterization: The nanoparticles should be characterized for their size, size distribution (e.g., by Dynamic Light Scattering), surface charge (zeta potential), and drug loading/encapsulation efficiency.

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated.

Caption: Anionic polymerization of this compound.

Caption: Experimental workflow for studying polymerization.

Caption: Factors influencing polymerization rate.

Conclusion

The polymerization rate of this compound is a complex interplay of various factors, including temperature, humidity, and the chemical environment. For researchers and professionals in drug development and medical device manufacturing, a thorough understanding and precise control of these factors are essential for achieving reproducible and reliable product performance. By utilizing the experimental protocols and analytical techniques outlined in this guide, it is possible to systematically investigate the polymerization kinetics of this compound and tailor its properties to meet the specific demands of advanced applications. Further research to generate specific quantitative data for this compound under a wide range of conditions will be invaluable for the continued development of innovative products based on this versatile monomer.

References

- 1. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Identification of novel cyanoacrylate monomers for use in nanoparticle drug delivery systems prepared by miniemulsion polymerisation – A multistep screening approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ICI Journals Master List [journals.indexcopernicus.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Polymerization kinetics of n-butyl cyanoacrylate glues used for vascular embolization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. Effects of temperature on cure kinetics and mechanical properties of vinyl-ester resins [ouci.dntb.gov.ua]

- 10. researchgate.net [researchgate.net]

- 11. scilit.com [scilit.com]

- 12. researchgate.net [researchgate.net]

- 13. The effect of relative humidity on the effectiveness of the cyanoacrylate fuming process for fingermark development and on the microstructure of the developed marks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. arrow.tudublin.ie [arrow.tudublin.ie]

- 15. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]

- 16. research.utwente.nl [research.utwente.nl]

- 17. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. A novel method of monitoring polymerisation reactions using Raman Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 21. researchgate.net [researchgate.net]

- 22. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles [ouci.dntb.gov.ua]

- 23. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 24. agilent.com [agilent.com]

- 25. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. imc.cas.cz [imc.cas.cz]

- 27. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

An In-depth Technical Guide to the Adhesion Strength of Isopropyl Cyanoacrylate on Various Substrates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the adhesion properties of isopropyl cyanoacrylate. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this document presents data for closely related ethyl and methyl cyanoacrylate adhesives to provide a comparative performance context. The methodologies for key adhesion strength tests are detailed to facilitate the design and execution of relevant experiments.

Introduction to Cyanoacrylate Adhesives

Cyanoacrylates are a family of fast-acting adhesives known for their ability to form strong bonds between a wide variety of materials.[1][2] Commonly referred to as "super glues," these adhesives are single-component systems that cure rapidly at room temperature in the presence of moisture.[3][4] The polymerization process is an anionic chain reaction initiated by weak bases, such as the minute amounts of water typically present on surfaces.[5] This rapid curing mechanism makes them suitable for numerous industrial, medical, and consumer applications.[1][2]

The general chemical structure of a cyanoacrylate monomer consists of an acrylate backbone with two electron-withdrawing groups: a nitrile (-CN) and a carboxyl ester (-COOR).[5] The 'R' group in the ester determines the specific type of cyanoacrylate, such as methyl, ethyl, butyl, octyl, or isopropyl. This alkyl group influences the adhesive's properties, including cure speed, bond strength, flexibility, and biocompatibility.[5][6] this compound, in particular, is noted for its potential for greater thermal stability in copolymers due to the increased steric bulk of the isopropyl group.[5]

Quantitative Adhesion Strength Data

Table 1: Tensile Shear Strength of Ethyl Cyanoacrylates on Various Substrates

| Substrate | Tensile Shear Strength (psi) | Tensile Shear Strength (MPa) |

| Steel | 2,270 - 2,410 | 15.65 - 16.62 |

| Aluminum | 423 | 2.92 |

| ABS | 1,300 | 8.96 |

| Polycarbonate | 726 | 5.01 |

| PVC | 1,237 | 8.53 |

| Natural Rubber | 340 | 2.34 |

Substrate Failure

Source: Master Bond Inc. Technical Data Sheet[3]

Table 2: Tensile Shear Strength of Methyl Cyanoacrylates on Various Substrates

| Substrate | Tensile Shear Strength (psi) | Tensile Shear Strength (MPa) |

| Steel | 2,390 - 2,980 | 16.48 - 20.55 |

| Aluminum | 2,410 | 16.62 |

| Brass | 2,960 - 2,980 | 20.41 - 20.55 |

| ABS | >900 | >6.21 |

| Polycarbonate | >900 | >6.21 |

| Phenolic | >850 | >5.86 |

Substrate Failure

Source: Master Bond Inc. Technical Data Sheet[3]

Experimental Protocols

The following sections detail the methodologies for common experiments used to determine the adhesion strength of cyanoacrylate adhesives.

Lap shear strength testing is a standard method for determining the shear strength of an adhesive bond between two rigid substrates.[7]

Methodology:

-

Substrate Preparation: The substrates (e.g., metal or plastic strips) are typically cut to a standard dimension (e.g., 1 inch wide by 4 inches long). The surfaces to be bonded are cleaned and degreased. Common cleaning procedures involve wiping with a solvent such as acetone or isopropanol.[8][9] For some substrates, mechanical abrasion (e.g., sanding) may be performed to increase surface roughness and promote mechanical interlocking.[9]

-

Adhesive Application: A single drop of this compound adhesive is applied to one of the prepared surfaces.

-

Joint Assembly: The second substrate is immediately placed over the adhesive-coated area, creating a defined overlap (e.g., 0.5 inches). The two substrates are pressed together with sufficient pressure to ensure a thin, uniform bond line.

-

Curing: The assembled joint is allowed to cure at ambient conditions for a specified period, typically 24 to 48 hours, to ensure the adhesive has reached its full strength.

-

Testing: The cured specimen is placed in the grips of a universal testing machine. A tensile load is applied to the specimen at a constant rate of crosshead movement (e.g., 1.3 mm/min or 0.05 in/min) until the bond fails.[10]

-

Data Analysis: The maximum load sustained by the joint before failure is recorded. The lap shear strength is calculated by dividing the maximum load by the bonded area.

This method is specifically designed to compare the adhesive strengths of tissue adhesives on soft tissue substrates.[11]

Methodology:

-

Substrate Preparation: Two pieces of a suitable soft tissue substrate (e.g., porcine skin) are prepared. The surfaces to be bonded are cleaned to remove any excess moisture or contaminants.

-

Adhesive Application: The this compound tissue adhesive is applied to a defined area on one of the tissue substrates.

-

Joint Assembly: The second tissue substrate is placed over the adhesive, creating a single-lap-shear joint with a specified overlap area. The joint is held together with minimal pressure to allow for bonding.

-

Curing: The adhesive is allowed to cure according to the manufacturer's instructions.

-

Testing: The bonded tissue specimen is mounted in a tensile testing machine. A tensile load is applied at a constant rate of displacement until the adhesive bond fails.

-

Data Analysis: The maximum force required to break the bond is recorded. The lap-shear strength is calculated by dividing this force by the bonded area.

References

- 1. Cyanoacrylate - Wikipedia [en.wikipedia.org]

- 2. conro.com [conro.com]

- 3. masterbond.com [masterbond.com]

- 4. chenso.com [chenso.com]

- 5. This compound | 10586-17-1 | Benchchem [benchchem.com]

- 6. Cyanoacrylic tissue glues: Biochemical properties and their usage in urology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aronalpha.net [aronalpha.net]

- 8. halcousa.com [halcousa.com]

- 9. gluegun.com [gluegun.com]

- 10. afinitica.com [afinitica.com]

- 11. derpharmachemica.com [derpharmachemica.com]

Isopropyl Cyanoacrylate Monomer: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical and physical properties, synthesis, polymerization, and characterization of isopropyl cyanoacrylate monomer. The information is intended to serve as a valuable resource for professionals in research, development, and pharmaceutical fields who are interested in the applications of this reactive monomer.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic sharp, acrid odor. It is the isopropyl ester of 2-cyanoacrylic acid and is known for its rapid polymerization in the presence of moisture or other weak nucleophiles.[1] Key identifiers and properties are summarized in the tables below.

General and Chemical Properties

| Property | Value |

| IUPAC Name | propan-2-yl 2-cyanoprop-2-enoate |

| Synonyms | Isopropyl 2-cyanoacrylate, IPCA |

| CAS Number | 10586-17-1 |

| Molecular Formula | C₇H₉NO₂ |

| Molecular Weight | 139.15 g/mol |

| InChI | InChI=1S/C7H9NO2/c1-5(2)10-7(9)6(3)4-8/h5H,3H2,1-2H3 |

| SMILES | CC(C)OC(=O)C(=C)C#N |

Physical Properties

| Property | Value |

| Appearance | Colorless liquid |

| Density | 1.0038 g/cm³ at 20°C |

| Boiling Point | 206.4°C at 760 mmHg; 53-56°C at 2 Torr |

| Flash Point | 85.6°C |

| Vapor Pressure | 0.238 mmHg at 25°C |

| Refractive Index | 1.437 |

Synthesis of this compound Monomer

The industrial synthesis of this compound monomer is typically a two-stage process.[2] It begins with a Knoevenagel condensation of isopropyl cyanoacetate and formaldehyde to form a prepolymer, which is then thermally depolymerized (cracked) to yield the high-purity monomer.[3][4]

Caption: Synthesis of this compound Monomer.

Experimental Protocol: Synthesis

The following is a representative protocol for the synthesis of an alkyl cyanoacrylate, which can be adapted for this compound.[5]

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and a Dean-Stark trap, combine paraformaldehyde, methanol, diglyme, and a catalytic amount of piperidine.

-

Condensation: Heat the mixture to reflux. Slowly add isopropyl cyanoacetate to the flask. The addition rate should be controlled to maintain a steady reflux without an external heat source.

-

Water Removal: Continue the reaction until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Catalyst Neutralization: Cool the reaction mixture and neutralize the base catalyst with an acid, such as p-toluenesulfonic acid.

-

Solvent Removal: Remove the solvents (methanol and diglyme) under reduced pressure.

-

Depolymerization (Cracking): Add a polymerization inhibitor (e.g., hydroquinone) and heat the remaining prepolymer under high vacuum. The monomer will distill and can be collected in a receiving flask containing stabilizers.

-

Purification: The crude monomer is then purified by fractional distillation under high vacuum to yield high-purity this compound.

Polymerization of this compound

This compound is highly susceptible to anionic polymerization, which can be initiated by weak bases such as moisture (hydroxide ions), amines, or phosphines.[6] This rapid polymerization is the basis for its use as an instant adhesive.[7]

Caption: Anionic Polymerization of this compound.

Experimental Protocol: Anionic Polymerization in Aqueous Media

The following protocol describes the anionic polymerization of an alkyl cyanoacrylate in an aqueous medium to form nanoparticles, a common application in drug delivery research.[8]

-

Preparation: In a reaction vessel, place 15 mL of purified water.

-

Initiation: While stirring vigorously (e.g., 1200 rpm) at 40°C, add 1 mL of this compound monomer to the water in a single shot. The hydroxyl ions in the water will initiate polymerization.

-

Polymerization: Continue stirring for 1.5 to 2 hours. A milky suspension of poly(this compound) nanoparticles will form.

-

Work-up: The resulting polymer can be collected by freeze-drying the suspension. If larger aggregates form, they can be separated, dissolved in a suitable solvent like acetone, and then dried under vacuum.

Characterization of this compound

The purity of the monomer and the kinetics of polymerization can be assessed using various analytical techniques. Spectroscopic methods are particularly useful for real-time monitoring of the polymerization process.

Caption: Characterization Workflow for this compound.

Experimental Protocol: Monitoring Polymerization with Raman Spectroscopy

Raman spectroscopy is an effective non-invasive method for monitoring the polymerization of cyanoacrylates by tracking the disappearance of the C=C bond.[9][10]

-

Instrumentation: Use a Raman spectrometer equipped with a laser source (e.g., 532 nm) and a charge-coupled device (CCD) detector.

-

Sample Preparation: Place the this compound monomer in a suitable transparent container (e.g., a glass vial or between two glass slides).

-

Data Acquisition: Acquire Raman spectra of the unpolymerized monomer. The key peak to monitor is the C=C stretching vibration, typically around 1620-1630 cm⁻¹.

-

Initiation of Polymerization: Introduce an initiator (e.g., a small amount of moisture or an amine) to start the polymerization.

-

Real-time Monitoring: Continuously acquire Raman spectra at set time intervals as the polymerization proceeds.

-